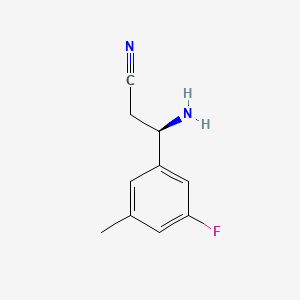![molecular formula C11H20Cl2N2 B13043641 (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043641.png)
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a methylethyl group and an ethane-1,2-diamine moiety. The compound is often used in research due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and ethylenediamine.
Condensation Reaction: The 4-isopropylbenzaldehyde undergoes a condensation reaction with ethylenediamine under controlled conditions to form the intermediate product.
Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the desired (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl can undergo oxidation reactions, where the amine groups are oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens or alkyl groups on the phenyl ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme mechanisms and developing new drugs.
Cell Signaling: It may play a role in modulating cell signaling pathways, making it valuable in biological research.
Medicine:
Drug Development: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound may have applications in the development of new agrochemicals for crop protection.
作用機序
The mechanism of action of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cell signaling pathways, altering the expression of genes and proteins involved in critical cellular processes.
類似化合物との比較
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine: A similar compound with a slightly different structure, lacking the hydrochloride salt form.
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine monohydrate: Another variant with a different hydration state.
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine sulfate: A compound with a sulfate salt form instead of hydrochloride.
Uniqueness: The uniqueness of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications in research and industry.
特性
分子式 |
C11H20Cl2N2 |
|---|---|
分子量 |
251.19 g/mol |
IUPAC名 |
(1R)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H/t11-;;/m0../s1 |
InChIキー |
RPAKCMUPSVEOJU-IDMXKUIJSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CN)N.Cl.Cl |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


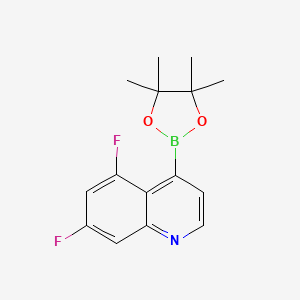
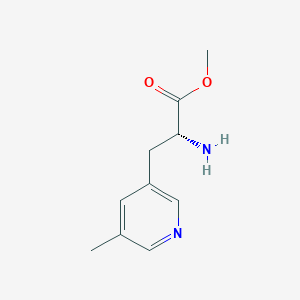
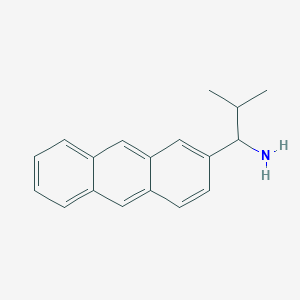



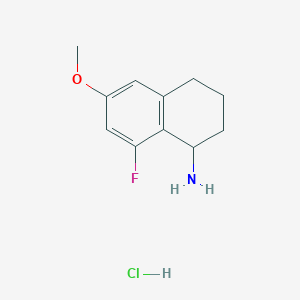
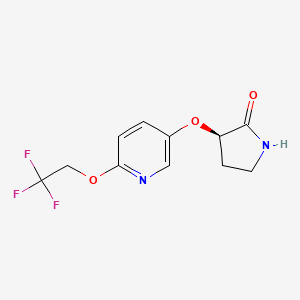
![Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13043587.png)
![Ethyl thieno[2,3-D]thiazole-2-carboxylate](/img/structure/B13043591.png)

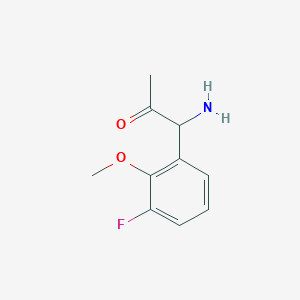
![7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
